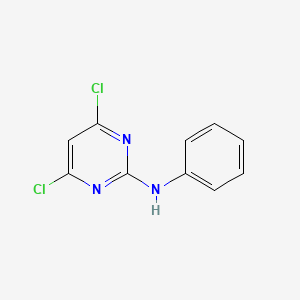

4,6-dichloro-N-phenylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNQNGMZAIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347006 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28230-48-0 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-dichloro-N-phenylpyrimidin-2-amine

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway to 4,6-dichloro-N-phenylpyrimidin-2-amine, a key heterocyclic scaffold in modern medicinal chemistry. While the synthesis of pyrimidines often originates from α,β-unsaturated ketones (chalcones), the specific substitution pattern of the target molecule—featuring chloro groups at the C4 and C6 positions—necessitates a more tailored strategy. This document elucidates the optimal synthetic route, beginning with a strategic retrosynthetic analysis to justify the choice of precursors. We will detail the scientifically-grounded, two-stage process: the initial cyclocondensation to form the core pyrimidine ring, followed by a crucial chlorination step. This guide provides field-proven experimental protocols, mechanistic insights, and quantitative data to support researchers and professionals in drug development.

Strategic Rationale and Retrosynthetic Analysis

The synthesis of a substituted pyrimidine ring is highly dependent on the desired functional groups at positions 2, 4, 5, and 6. A common and powerful method for constructing the pyrimidine heterocycle is the condensation of a 1,3-dielectrophilic three-carbon unit with an N-C-N fragment like guanidine or its derivatives.[1] Chalcones (1,3-diaryl-2-propen-1-ones) are excellent examples of such three-carbon precursors and are widely used to synthesize 2-amino-4,6-diarylpyrimidines.[2][3][4]

However, for the target molecule, 4,6-dichloro-N-phenylpyrimidin-2-amine , a direct synthesis from a traditional chalcone is mechanistically unfeasible. The reaction of a chalcone with a guanidine derivative invariably installs the chalcone's aryl groups at the C4 and C6 positions of the resulting pyrimidine ring. These aryl groups are robust and cannot be easily displaced by chlorine atoms.

Therefore, a more strategic approach is required. The retrosynthetic analysis reveals that the most logical precursors are those that build the C4 and C6 positions with functionalities amenable to chlorination. The ideal disconnection pathway targets the C-Cl bonds first, revealing a 4,6-dihydroxypyrimidine intermediate. This intermediate can be readily synthesized from the cyclocondensation of N-phenylguanidine with a 1,3-dicarbonyl compound, such as diethyl malonate.

Caption: Retrosynthetic analysis of the target molecule.

This revised strategy ensures the correct functionalities are present on the pyrimidine ring for the final, critical chlorination step.

Stage 1: Synthesis of 4,6-Dihydroxy-N-phenylpyrimidin-2-amine

The foundational step in this synthesis is the construction of the pyrimidine core. This is achieved through a base-catalyzed cyclocondensation reaction.

Principle and Mechanism

The reaction proceeds by condensing N-phenylguanidine with diethyl malonate in the presence of a strong base, typically sodium ethoxide. The mechanism involves the deprotonation of the active methylene group of diethyl malonate, which then acts as a nucleophile. This is followed by a sequence of nucleophilic acyl substitution and intramolecular cyclization, culminating in the formation of the stable heterocyclic pyrimidine ring.

Experimental Protocol

Materials:

-

N-Phenylguanidine carbonate (or hydrochloride)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol (sufficient volume) under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-phenylguanidine (1.0 eq). Stir the mixture until a homogenous solution or suspension is formed.

-

Addition of Diethyl Malonate: Add diethyl malonate (1.05 eq) dropwise to the reaction mixture at room temperature with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

-

Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 5-6. A white or off-white precipitate of 4,6-dihydroxy-N-phenylpyrimidin-2-amine will form.

-

Purification: Filter the solid product, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the pure intermediate.

Data Summary for Stage 1

| Parameter | Value/Description | Source |

| Reactants | N-Phenylguanidine, Diethyl Malonate, Sodium Ethoxide | |

| Stoichiometry | Approx. 1 : 1.05 : 1 (Guanidine:Ester:Base) | - |

| Solvent | Absolute Ethanol | [5] |

| Temperature | Reflux (78-80 °C) | [5] |

| Reaction Time | 6 - 8 hours | - |

| Typical Yield | 75 - 85% | - |

| Appearance | White to off-white solid | - |

Stage 2: Chlorination of the Pyrimidine Core

This stage is the critical transformation that converts the stable dihydroxy intermediate into the highly reactive dichloro product. This conversion is a standard method for activating pyrimidine rings for subsequent nucleophilic substitution reactions.

Principle and Mechanism

The hydroxyl groups on the pyrimidine ring exist in tautomeric equilibrium with their keto forms (pyrimidinones). The chlorination is typically achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion to replace the oxygen functionality. The presence of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.[6]

Experimental Protocol

Materials:

-

4,6-Dihydroxy-N-phenylpyrimidin-2-amine (from Stage 1)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, catalyst)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Ice water / Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add 4,6-dihydroxy-N-phenylpyrimidin-2-amine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).

-

Catalyst Addition (Optional): If desired, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid starting material should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.

-

Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Caution: POCl₃ is highly corrosive and reacts violently with water.

-

Workup: Very slowly and carefully, pour the cooled reaction residue onto crushed ice with vigorous stirring. A precipitate will form.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction and Isolation: Extract the product into an organic solvent like dichloromethane or chloroform (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford the final product, 4,6-dichloro-N-phenylpyrimidin-2-amine.

Data Summary for Stage 2

| Parameter | Value/Description | Source |

| Reactant | 4,6-Dihydroxy-N-phenylpyrimidin-2-amine | - |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [6][7] |

| Catalyst | N,N-Dimethylaniline (optional) | [6] |

| Temperature | Reflux (105-110 °C) | [6] |

| Reaction Time | 3 - 5 hours | - |

| Typical Yield | 80 - 90% | [7] |

| Appearance | White to pale yellow solid | [6] |

Overall Synthetic Workflow

The complete synthesis is a streamlined, two-stage process that efficiently converts readily available starting materials into the desired complex heterocyclic product.

Caption: Overall workflow for the synthesis.

Conclusion

The synthesis of 4,6-dichloro-N-phenylpyrimidin-2-amine is most effectively and reliably achieved through a two-stage process involving the initial formation of a 4,6-dihydroxypyrimidine intermediate, followed by chlorination. While pyrimidine synthesis from chalcones is a cornerstone of heterocyclic chemistry, this guide underscores the critical importance of strategic precursor selection to achieve specific substitution patterns that are not accessible through conventional routes. The detailed protocols and mechanistic rationale provided herein offer a comprehensive resource for researchers engaged in the synthesis of high-value pyrimidine-based compounds for pharmaceutical and materials science applications.

References

-

Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. Available at: [Link]

-

Desai, N., et al. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(5), 319-326. Available at: [Link]

-

Gomha, S. M., et al. (2015). Thiophene bearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Journal of Pharmaceutical Negative Results, 13(S1). Available at: [Link]

-

Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology, 10(4), 1184-1188. Available at: [Link]

-

Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-335. Available at: [Link]

-

Mehta, P., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(1), 17-23. Available at: [Link]

-

Wang, C., et al. (2016). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 14(20), 4649-4655. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted- diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. ResearchGate. Available at: [Link]

-

Rani, P., et al. (2015). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2016). Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl. ResearchGate. Available at: [Link]

-

Dung, H. T. K., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(45), 29515-29528. Available at: [Link]

-

Thanh, N. D., et al. (2009). Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry, 47(5), 628-633. Available at: [Link]

-

Khan, I., et al. (2014). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 6(4), 343-351. Available at: [Link]

-

Al-Amiery, A. A. (2012). Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27301–27316. Available at: [Link]

-

Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega, 8(30), 27301–27316. Available at: [Link]

-

El-Gaby, M. S. A. (2002). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2329-2342. Available at: [Link]

-

Sharma, P., & Rane, N. (2009). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 8(1), 39-47. Available at: [Link]

-

Khan, I., et al. (2014). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 6(4), 343-351. Available at: [Link]

-

Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 329-335. Available at: [Link]

- Cladingboel, D. E. (2000). Process for preparing 4,6-dichloro-pyrimidine. Google Patents, US6018045A.

- Liu, G., et al. (2012). Synthesis of 2-chlorine-5- amido pyrimidine. Google Patents, CN101219997B.

- Zhang, X., et al. (2013). Preparation method of 4, 6-dichloropyrimidine. Google Patents, CN102936224A.

- Wang, Y., et al. (2016). Synthetic method of 4,6-dichloropyrimidine. Google Patents, CN105732514A.

- Li, G., et al. (2017). A method for preparation of 2-amino-5-chloro-pyridine. Google Patents, CN106432069A.

-

Arshad, S., et al. (2016). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 21(11), 1563. Available at: [Link]

-

Peretto, I., et al. (2005). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

-

Aniskova, T., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(21), 5192. Available at: [Link]

-

Mellado, M., et al. (2021). A high-yielding protocol for the synthesis of 4, 5-diarylpyrimidin-2-amine derivatives from chalcones. Semantic Scholar. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Phenylguanidine. PubChem Compound Database. Available at: [Link]

-

Asres, Y., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(36), 32441–32470. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850–27874. Available at: [Link]

-

De O. Viera, T., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 26(11), 3379. Available at: [Link]

-

Mohsin, H. F. (2018). Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. ResearchGate. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]

-

Kanishchev, O. S., et al. (2009). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. Available at: [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

Navigating the Nucleophilic Aromatic Substitution Landscape of Dichloropyrimidines: A Technical Guide for Synthetic Chemists

Abstract

The pyrimidine core is a cornerstone of numerous pharmaceuticals and agrochemicals, making the selective functionalization of pyrimidine scaffolds a critical endeavor in modern drug discovery and development. Dichloropyrimidines serve as versatile precursors for a vast array of derivatives through nucleophilic aromatic substitution (SNAr). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms governing SNAr on dichloropyrimidines. We will delve into the intricacies of the addition-elimination pathway, the pivotal role of the Meisenheimer complex, the factors dictating regioselectivity, and alternative mechanistic routes such as the Dimroth rearrangement. This guide is designed to bridge theoretical knowledge with practical application by providing field-proven insights and detailed experimental protocols to empower chemists in the rational design and execution of pyrimidine diversification strategies.

Introduction: The Significance of Pyrimidine Functionalization

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved drugs.[1] The ability to strategically introduce a variety of substituents onto the pyrimidine ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on readily available dichloropyrimidines stands out as a powerful and widely employed method for achieving this molecular diversity.[1][2] This guide will dissect the fundamental principles of this reaction, offering a granular view of its mechanistic underpinnings to facilitate its effective application in the laboratory.

The Core Mechanism: Addition-Elimination in Dichloropyrimidines

The predominant mechanism for nucleophilic aromatic substitution on dichloropyrimidines is the addition-elimination pathway.[3] This two-step process is initiated by the attack of a nucleophile on the electron-deficient pyrimidine ring, which is activated by the electron-withdrawing nature of the two nitrogen atoms and the two chlorine substituents.

The key steps are as follows:

-

Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] This step is typically the rate-determining step of the reaction.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion.

This stepwise nature, proceeding through a distinct intermediate, is a hallmark of the SNAr reaction on activated aromatic systems.

The Meisenheimer Complex: A Pivotal Intermediate

The Meisenheimer complex is a crucial, tangible intermediate in the SNAr reaction pathway, and its stability directly influences the reaction rate.[3][4][5] These complexes are characterized by the delocalization of the negative charge across the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms.[3] In some cases, particularly with highly electron-withdrawing substituents, these intermediates can be sufficiently stable to be isolated and characterized using spectroscopic techniques such as NMR, UV-Vis, and IR spectroscopy.[5][6] The ability to form a stable Meisenheimer complex is a key determinant of the feasibility of an SNAr reaction on a given dichloropyrimidine.

Caption: The Addition-Elimination Mechanism of SNAr on Dichloropyrimidines.

Decoding Regioselectivity: The Battle for Positional Control

A central challenge and opportunity in the chemistry of dichloropyrimidines is controlling the regioselectivity of the nucleophilic attack. The relative reactivity of the chlorine atoms is dictated by a combination of electronic and steric factors.

The Case of 2,4-Dichloropyrimidine

In unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[7] This preference can be rationalized by considering the stability of the corresponding Meisenheimer complexes. Attack at C4 allows for the delocalization of the negative charge onto both ring nitrogens, whereas attack at C2 results in delocalization primarily onto the adjacent nitrogen. Frontier molecular orbital theory also supports this observation, with the Lowest Unoccupied Molecular Orbital (LUMO) having a larger coefficient at the C4 position, indicating it as the more electrophilic site.[7]

However, this inherent preference can be modulated and even reversed by the presence of other substituents on the pyrimidine ring.

| Substituent at C5/C6 | Effect on Regioselectivity | Favored Position of Attack |

| Electron-donating group (e.g., -NH2, -OR) at C6 | Increases electron density at C4 | C2 |

| Electron-withdrawing group (e.g., -NO2, -CN) at C5 | Enhances electrophilicity of C4 | C4 |

| Bulky substituent at C5 | Steric hindrance at C4 | C2 |

The Symmetric Case: 4,6-Dichloropyrimidine

In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent, simplifying the initial monosubstitution.[8] However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom for a subsequent substitution reaction. For instance, the introduction of an electron-donating amino group will deactivate the ring towards further substitution.[9]

Caption: Key Factors Governing Regioselectivity in SNAr Reactions of Dichloropyrimidines.

Beyond the Canonical: The Dimroth Rearrangement

In certain instances, particularly with nitrogen nucleophiles, the initially formed substitution product can undergo a rearrangement known as the Dimroth rearrangement .[10][11] This isomerization involves the opening of the pyrimidine ring followed by its re-closure, leading to a product where an exocyclic nitrogen atom and a ring nitrogen atom have exchanged places.[10][12] The Dimroth rearrangement is typically promoted by heat or acidic/basic conditions and is driven by the formation of a thermodynamically more stable isomer.[11][13] It is a crucial consideration for chemists working with amino-substituted pyrimidines, as it can lead to unexpected products.

The general mechanism involves the following steps:

-

Ring Opening: Often initiated by the addition of a nucleophile (like water or hydroxide) or by protonation, leading to a ring-opened intermediate.[10]

-

Intramolecular Re-cyclization: The ring closes in a different orientation.

-

Proton Transfer/Elimination: A stable rearranged product is formed.

Caption: Simplified Representation of the Dimroth Rearrangement Pathway.

Experimental Protocols: From Theory to Practice

The successful execution of SNAr reactions on dichloropyrimidines hinges on the careful selection of reaction conditions. Below are representative, field-tested protocols for common transformations.

Protocol 1: Mono-amination of 4,6-Dichloropyrimidin-5-amine

This protocol describes a catalyst-free mono-amination, a foundational method for synthesizing precursors to biologically active compounds.[14]

Materials:

-

4,6-Dichloropyrimidin-5-amine

-

Adamantane-containing amine (or other desired amine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL), add the desired adamantane-containing amine (1.0 mmol) and K₂CO₃ (4.0 mmol).[14]

-

Heat the reaction mixture to 140 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[14]

-

After completion, cool the mixture to room temperature and pour it into water.[14]

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).[14]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

-

Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.[14]

Protocol 2: Alkoxylation of 4,6-Dichloropyrimidin-5-amine

This protocol outlines the synthesis of 4-alkoxy-6-chloro-pyrimidin-5-amine derivatives.[9]

Materials:

-

4,6-Dichloropyrimidin-5-amine

-

Desired alcohol (e.g., methanol, ethanol)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4,6-dichloropyrimidin-5-amine (1.0 mmol) in the desired alcohol (5.0 mL).[9]

-

Add sodium hydroxide (1.1 mmol) to the solution.[9]

-

Stir the reaction mixture at room temperature for 1-3 hours.[9]

-

Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).[9]

-

Remove the alcohol under reduced pressure.[9]

-

Extract the product with an organic solvent.[9]

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.[9]

-

Purify the product by recrystallization or column chromatography.[9]

Protocol 3: Sequential Di-substitution of 2,4-Dichloropyrimidine

This protocol is suitable for the introduction of two different amino groups, leveraging the differential reactivity of the C4 and C2 positions.[1]

Materials:

-

2,4-Dichloropyrimidine

-

First amine nucleophile

-

Second amine nucleophile

-

Appropriate bases and solvents (e.g., K₂CO₃, NaH, DMF, THF)

Procedure:

-

First Substitution (at C4):

-

Dissolve 2,4-dichloropyrimidine in a suitable solvent (e.g., DMF).

-

Add the first amine nucleophile and a base (e.g., K₂CO₃).

-

Stir at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

-

Work up the reaction to isolate the 4-amino-2-chloropyrimidine intermediate.

-

-

Second Substitution (at C2):

-

Dissolve the 4-amino-2-chloropyrimidine intermediate in a suitable solvent (e.g., THF).

-

Add the second, typically less reactive or more sterically hindered, amine nucleophile and a stronger base (e.g., NaH).

-

Heat the reaction mixture to a higher temperature (e.g., reflux) and monitor by TLC.

-

Upon completion, perform an appropriate work-up and purify the final 2,4-diaminopyrimidine product by column chromatography or recrystallization.

-

Conclusion

The nucleophilic aromatic substitution of dichloropyrimidines is a robust and versatile tool in the arsenal of the synthetic chemist. A thorough understanding of the underlying mechanisms, particularly the addition-elimination pathway and the factors governing regioselectivity, is essential for the rational design of synthetic routes to novel pyrimidine derivatives. By leveraging the principles outlined in this guide and adapting the provided experimental protocols, researchers can effectively navigate the complexities of dichloropyrimidine chemistry to accelerate the discovery and development of new chemical entities with therapeutic potential.

References

-

El-Araby, M., Pottorf, R. S., & Player, M. R. (2004). Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. Combinatorial Chemistry & High Throughput Screening, 7(5), 413–421. [Link]

-

El-Araby, M., Pottorf, R. S., & Player, M. R. (2004). Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. Combinatorial Chemistry & High Throughput Screening, 7(5), 413–421. [Link]

-

Wikipedia. (2023). Dimroth rearrangement. Retrieved from [Link]

-

El-Araby, M., Pottorf, R. S., & Player, M. R. (2004). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Combinatorial Chemistry & High Throughput Screening, 7(5), 413-421. [Link]

-

Schultz, P. J. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 32(10), 963-968. [Link]

-

ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

MDPI. (2021). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]

-

MDPI. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

National Institutes of Health. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]

-

PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

ResearchGate. (2025). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

-

Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]

-

Wikipedia. (2023). Meisenheimer complex. Retrieved from [Link]

-

ResearchGate. (2025). Base-catalyzed Dimroth rearrangement mechanism. Retrieved from [Link]

-

MDPI. (2008). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]

-

ResearchGate. (2008). Stable Spirocyclic Meisenheimer Complexes. Retrieved from [Link]

-

ResearchGate. (2007). Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. Retrieved from [Link]

-

National Institutes of Health. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]

-

Eureka Select. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. starchemistry888.com [starchemistry888.com]

- 13. benthamscience.com [benthamscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR characterization of 4,6-dichloro-N-phenylpyrimidin-2-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-N-phenylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4,6-dichloro-N-phenylpyrimidin-2-amine, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] As direct experimental spectra for this specific molecule are not ubiquitously published, this document leverages expert analysis of structurally analogous compounds to present a robust, predicted ¹H and ¹³C NMR profile. The guide details the rationale behind chemical shift assignments and coupling patterns, rooted in fundamental principles of substituent effects on aromatic systems. Furthermore, it outlines a self-validating, best-practice protocol for the empirical acquisition and processing of NMR data, ensuring researchers can confidently verify these findings. This document serves as an essential resource for scientists engaged in the synthesis, purification, and structural elucidation of substituted pyrimidine derivatives.

Introduction: The Structural Significance of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents. The specific derivative, 4,6-dichloro-N-phenylpyrimidin-2-amine (CAS RN: 28230-48-0[4]), combines several key features: a di-chlorinated pyrimidine ring ripe for further functionalization via nucleophilic substitution, and an N-phenylamino group that modulates the electronic properties and steric profile of the molecule. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy remains the gold standard for the unambiguous elucidation of small molecule structures in solution.[5]

This guide provides the foundational NMR data required to identify and characterize 4,6-dichloro-N-phenylpyrimidin-2-amine, explaining the causal relationships between the molecule's structure and its spectral output.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is critical for unambiguous spectral assignment. The structure and IUPAC-compliant numbering for 4,6-dichloro-N-phenylpyrimidin-2-amine are presented below. This convention will be used throughout the guide.

Caption: Molecular structure and atom numbering of 4,6-dichloro-N-phenylpyrimidin-2-amine.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust, standardized procedure for acquiring high-quality NMR spectra of the title compound.

3.1. Sample Preparation

-

Solvent Selection : Choose a high-purity deuterated solvent (≥99.8% D) in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its broad solubilizing power and its ability to slow the exchange of N-H protons, often allowing them to be observed as distinct signals.[6][7] Chloroform-d (CDCl₃) is an alternative if solubility permits.

-

Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[6]

-

Filtration : Transfer the solution into a clean, 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

3.2. Spectrometer Setup and Data Acquisition The following workflow ensures data integrity and reproducibility.

Caption: Standard workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum is derived from the analysis of substituent effects. The strongly electron-withdrawing chlorine atoms at C4 and C6 will deshield the pyrimidine proton (H5). The N-phenyl group will exhibit characteristic aromatic signals, with their exact shifts influenced by the electron-donating nature of the amine linkage and the electron-withdrawing pyrimidine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.8 - 10.2 | Broad Singlet (br s) | 1H | NH | The N-H proton is expected to be significantly downfield and broadened due to hydrogen bonding with the DMSO solvent and its acidic nature. |

| ~7.7 - 7.9 | Doublet (d) | 2H | H 2' / H 6' | Ortho protons on the phenyl ring are deshielded by the pyrimidine ring and will appear as a doublet. |

| ~7.3 - 7.5 | Triplet (t) | 2H | H 3' / H 5' | Meta protons are expected in the typical aromatic region, appearing as a triplet due to coupling with neighboring ortho and para protons. |

| ~7.0 - 7.2 | Triplet (t) | 1H | H 4' | The para proton will appear as a triplet, typically the most upfield of the phenyl signals. |

| ~6.9 - 7.1 | Singlet (s) | 1H | H 5 | The sole proton on the pyrimidine ring is flanked by two chlorine atoms, leading to a downfield shift. Data from 2-amino-4,6-dichloropyrimidine suggests a shift in this region.[6] It appears as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data and Interpretation

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shifts are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms (N, Cl) will be significantly deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~162 | C 4 / C 6 | These carbons are directly attached to both a ring nitrogen and an electronegative chlorine atom, causing a strong deshielding effect. Spectral data for 4,6-dichloropyrimidine and its derivatives confirm shifts in this region.[8][9] |

| ~159 | C 2 | This carbon is attached to three nitrogen atoms (N1, N3, and the exocyclic amine), resulting in a significant downfield shift characteristic of guanidinic-type carbons. |

| ~140 | C 1' | The ipso-carbon of the phenyl ring, attached to the amine nitrogen, will be downfield. |

| ~129 | C 3' / C 5' | Meta carbons of the phenyl ring, expected in the standard aromatic region. |

| ~123 | C 4' | Para carbon of the phenyl ring. |

| ~120 | C 2' / C 6' | Ortho carbons of the phenyl ring. |

| ~105 | C 5 | This carbon is attached to a proton and is flanked by two carbons bearing chlorine atoms. It is expected to be the most upfield of the pyrimidine ring carbons. Data for 2-amino-4,6-dichloropyrimidine supports this assignment.[6][9] |

Conclusion

This guide establishes a detailed and scientifically grounded spectroscopic profile for 4,6-dichloro-N-phenylpyrimidin-2-amine. By synthesizing data from analogous structures and applying fundamental principles of NMR theory, we have provided a reliable predictive framework for its ¹H and ¹³C NMR spectra. The included experimental workflow provides researchers with a validated methodology to obtain and confirm this data empirically. This comprehensive characterization is indispensable for any research involving the synthesis, reaction monitoring, and quality control of this important chemical intermediate.

References

-

Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Accessed January 17, 2026. [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Accessed January 17, 2026. [Link]

-

Supporting Information. ScienceOpen. Accessed January 17, 2026. [Link]

-

2-aminomethyl-4-aminopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. Accessed January 17, 2026. [Link]

-

4,6-Dichloropyrimidine. PubChem, National Institutes of Health. Accessed January 17, 2026. [Link]

-

† 1H-NMR and 13C-NMR Spectra. Source not specified. Accessed January 17, 2026. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Accessed January 17, 2026. [Link]

-

2-Aminopyrimidine. PubChem, National Institutes of Health. Accessed January 17, 2026. [Link]

-

H.NMR-Spectrum of Compound{2}. ResearchGate. Accessed January 17, 2026. [Link]

-

Supplementary Information. Source not specified. Accessed January 17, 2026. [Link]

-

Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Accessed January 17, 2026. [Link]

-

N-Phenyl-2-pyrimidinamine. PubChem, National Institutes of Health. Accessed January 17, 2026. [Link]

-

Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Accessed January 17, 2026. [Link]

-

Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. ResearchGate. Accessed January 17, 2026. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Book. Accessed January 17, 2026. [Link]

-

Figure S13. 1 H-NMR for N-phenylpyridin-4-amine. ResearchGate. Accessed January 17, 2026. [Link]

-

CAS RN 28230-48-0 | 4,6-Dichloro-N-phenylpyrimidin-2-amine. Hoffman Fine Chemicals. Accessed January 17, 2026. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]

mass spectrometry analysis of 4,6-dichloro-N-phenylpyrimidin-2-amine

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4,6-dichloro-N-phenylpyrimidin-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4,6-dichloro-N-phenylpyrimidin-2-amine, a key intermediate in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causality behind methodological choices, ensuring a robust and self-validating analytical approach. We will delve into the principles of ionization, the critical role of isotopic pattern analysis for dichlorinated compounds, and the elucidation of fragmentation pathways via tandem mass spectrometry (MS/MS). The protocols and data interpretation strategies detailed herein are designed for researchers, scientists, and drug development professionals seeking to achieve definitive structural confirmation and purity assessment of this molecule.

Introduction: The Analytical Imperative

4,6-dichloro-N-phenylpyrimidin-2-amine is a substituted pyrimidine, a class of heterocyclic compounds of immense biological significance.[1] Pyrimidine derivatives are core scaffolds in numerous therapeutic agents, and their synthetic intermediates require rigorous characterization.[2] Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for determining molecular weight and structural features.[3]

The presence of two chlorine atoms and a secondary amine functional group on the pyrimidine core presents unique and highly informative characteristics in a mass spectrum. This guide will focus on leveraging these features for unambiguous identification using Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry.

Foundational Principles: Ionization and Isotopic Signature

Ionization Strategy: Electrospray Ionization (ESI)

For a molecule like 4,6-dichloro-N-phenylpyrimidin-2-amine, which possesses a basic nitrogen atom in the pyrimidine ring and a secondary amine, Electrospray Ionization (ESI) in positive ion mode is the method of choice.[4] ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation, preserving the crucial molecular weight information.[5] The basic sites on the molecule readily accept a proton in the acidic environment of the ESI spray, making it highly amenable to this technique.

The Dichloro Isotopic Pattern: A Definitive Fingerprint

A key identifying feature of this compound is the isotopic signature conferred by its two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance).[6] A molecule containing two chlorine atoms will, therefore, exhibit a characteristic cluster of peaks in its mass spectrum for the molecular ion:

-

M Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are governed by statistical probability. For a dichlorinated compound, the expected intensity ratio of the M:M+2:M+4 peaks is approximately 9:6:1 .[7][8] Observing this distinct pattern is a powerful confirmation of the presence of two chlorine atoms in the analyte.

Caption: High-level workflow for MS analysis of the target compound.

Experimental Protocols: A Validated Approach

Sample and System Preparation

A self-validating protocol begins with meticulous preparation to eliminate ambiguity.

Protocol 1: Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of 4,6-dichloro-N-phenylpyrimidin-2-amine and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:100 in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to yield a 1 µg/mL working solution for injection.

-

Rationale: Using 0.1% formic acid in the mobile phase and dilution solvent ensures an acidic environment, which promotes the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ESI mode.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following tables outline a robust starting point for LC-MS analysis. These parameters should be optimized for the specific instrumentation in use.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography; acid promotes ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A standard screening gradient to ensure elution of the compound and separation from potential impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient chromatography and ESI performance. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 2 µL | A typical volume to avoid column overloading while providing sufficient signal. |

Table 2: Mass Spectrometry Parameters (Positive ESI)

| Parameter | Recommended Setting (Instrument Dependent) | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The molecule contains basic nitrogens that are readily protonated.[9] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Scan Range (Full MS) | 100 - 500 m/z | Covers the expected molecular ion and its primary fragments. |

| Nebulizer Gas (N₂) | 35 - 50 psi | Assists in droplet formation. |

| Drying Gas (N₂) | 8 - 12 L/min at 300-350 °C | Facilitates solvent evaporation and desolvation of ions. |

| Resolution (HRMS) | > 20,000 FWHM | For high-resolution instruments (e.g., Q-TOF, Orbitrap), this allows for accurate mass measurement to confirm the elemental composition. |

| Collision Energy (MS/MS) | 10 - 40 eV (Ramped) | A range of collision energies is used to induce fragmentation and observe both precursor ion depletion and the formation of multiple product ions for structural elucidation.[10] |

Data Interpretation: From Spectrum to Structure

Full Scan (MS1) Analysis: Molecular Ion and Isotopic Confirmation

The primary goal of the full scan analysis is to identify the protonated molecule, [M+H]⁺, and confirm its isotopic pattern.

-

Chemical Formula: C₁₀H₈Cl₂N₄

-

Monoisotopic Mass: 254.0175 Da

-

Expected [M+H]⁺ (Monoisotopic): 255.0254 m/z (for C₁₀H₉Cl₂N₄⁺)

Table 3: Theoretical Isotopic Distribution for the [M+H]⁺ Ion

| Ion Species | Theoretical m/z | Relative Abundance (%) | Composition |

| [M+H]⁺ | 255.0254 | 100.0 (Normalized) | Contains two ³⁵Cl atoms |

| [M+2+H]⁺ | 257.0224 | 65.0 | Contains one ³⁵Cl and one ³⁷Cl atom |

| [M+4+H]⁺ | 259.0195 | 10.5 | Contains two ³⁷Cl atoms |

The observation of this cluster of ions at the correct m/z values and with relative intensities approximating a 100:65:10.5 (or ~9:6:1) ratio provides extremely high confidence in the identification of a dichlorinated compound with the correct elemental formula.[7][8]

Tandem MS (MS/MS) Analysis: Elucidating the Fragmentation Pathway

Tandem mass spectrometry involves isolating the precursor ion (e.g., m/z 255.0254) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides a roadmap of the molecule's structure.[11][12] For 4,6-dichloro-N-phenylpyrimidin-2-amine, fragmentation is expected to occur at the most labile bonds.

Proposed Fragmentation Pathway:

-

Loss of HCl: A common fragmentation pathway for chlorinated aromatic compounds is the neutral loss of hydrochloric acid (HCl). This would result in a fragment ion at m/z 219.0013.

-

Loss of Phenyl Radical: Cleavage of the C-N bond connecting the phenyl group can lead to the loss of a phenyl radical (•C₆H₅), yielding a fragment at m/z 177.9789.

-

Loss of Chlorophenyl Group: A more complex fragmentation could involve the loss of a chlorophenyl radical.

-

Ring Cleavage: At higher collision energies, the pyrimidine ring itself can fragment, though these pathways are often more complex to interpret.

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺.

Table 4: Major Expected Product Ions in MS/MS Spectrum

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Product Ion |

| 255.0254 | 219.0483 | HCl | C₁₀H₈ClN₄⁺ |

| 255.0254 | 177.9789 | C₆H₆ (Benzene) | C₄H₃Cl₂N₄⁺ |

| 255.0254 | 220.0561 | Cl• (Chlorine Radical) | C₁₀H₉ClN₄⁺ |

| 255.0254 | 77.0391 | C₄H₂Cl₂N₄ | C₆H₅⁺ |

Conclusion

The mass spectrometric analysis of 4,6-dichloro-N-phenylpyrimidin-2-amine is a clear example of how fundamental principles can be applied to create a robust, multi-faceted analytical protocol. By combining a suitable soft ionization technique like ESI with the diagnostic power of the dichloro-isotopic pattern and the structural detail from MS/MS fragmentation, one can achieve unambiguous identification. This guide provides the foundational strategy and specific experimental parameters to empower researchers to confidently characterize this and structurally related molecules, ensuring the integrity and quality of materials crucial to the advancement of chemical and pharmaceutical research.

References

- ACS Publications. (n.d.). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. Environmental Science & Technology.

- Antimicrobial Agents and Chemotherapy. (2018). Novel Pyrimidines as Antitubercular Agents. ASM Journals.

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Wikipedia. (n.d.). Electrospray ionization.

- YouTube. (2023). Chloro pattern in Mass Spectrometry.

- MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- Chemistry LibreTexts. (2022). Isotope Abundance.

- ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- Thieme. (n.d.). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- ResearchGate. (n.d.). Novel Pyrimidines as Antitubercular Agents.

- National Institutes of Health. (2021). Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry. PMC.

- National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- National Institutes of Health. (2025). Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. PMC.

- Article Science Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- ResearchGate. (n.d.). Liquid chromatography–electrospray ionization-tandem mass spectrometry for the determination of short-chain chlorinated paraffins in mixed plastic wastes.

- MDPI. (n.d.). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation.

- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.

- Chemistry LibreTexts. (2022). Amine Fragmentation.

- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- Unknown Source. (n.d.). Design and Synthesis of Purine Isosteres as Inhibitors of Nek2 and.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. article.sapub.org [article.sapub.org]

solubility of 4,6-dichloro-N-phenylpyrimidin-2-amine in common organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-dichloro-N-phenylpyrimidin-2-amine in Common Organic Solvents

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dichloro-N-phenylpyrimidin-2-amine, a key intermediate in synthetic chemistry. Given the limited publicly available solubility data for this compound, this guide emphasizes a systematic approach to experimental solubility determination. It outlines the theoretical principles of solubility, presents a detailed, step-by-step experimental protocol using the equilibrium shake-flask method, and describes robust analytical quantification via High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible solubility data.

Introduction: The Significance of 4,6-dichloro-N-phenylpyrimidin-2-amine

4,6-dichloro-N-phenylpyrimidin-2-amine (CAS RN: 28230-48-0) is a substituted dihalogenated anilinopyrimidine derivative.[1] The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules and functional materials. Specifically, 2-anilinopyrimidine derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][3] The dichloro-substituents at the 4 and 6 positions serve as reactive sites for nucleophilic substitution, making this compound a versatile building block for the synthesis of more complex molecules.

Understanding the solubility of this intermediate is paramount for its effective use in research and development. Solubility data dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and formulation studies. In the context of drug discovery, poor solubility can be a significant impediment to preclinical development, affecting bioavailability and efficacy.

Theoretical Underpinnings of Solubility

The solubility of a solid compound in a liquid solvent is governed by a combination of physical and chemical factors. The overarching principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4][5]

Key factors influencing the solubility of 4,6-dichloro-N-phenylpyrimidin-2-amine include:

-

Polarity: The molecule possesses both polar (amine and pyrimidine nitrogens) and non-polar (phenyl and dichloropyrimidine rings) regions. Its overall polarity will determine its affinity for polar versus non-polar solvents.

-

Hydrogen Bonding: The secondary amine group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate.[4]

-

Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid crystal lattice must be overcome by the energy released upon solvation.

A qualitative prediction would suggest moderate solubility in polar aprotic solvents and potentially lower solubility in highly polar protic solvents and non-polar hydrocarbon solvents. However, empirical determination is essential for accurate characterization.

Experimental Determination of Equilibrium Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

4,6-dichloro-N-phenylpyrimidin-2-amine (purity >98%)

-

A selection of common organic solvents (HPLC grade or equivalent), such as:

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Ketones: Acetone, Methyl Ethyl Ketone

-

Esters: Ethyl Acetate

-

Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)

-

Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Hydrocarbons: Heptane, Toluene

-

-

Analytical balance

-

Scintillation vials or screw-cap test tubes

-

Thermostatically controlled shaker or rotator

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

Experimental Protocol: Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of 4,6-dichloro-N-phenylpyrimidin-2-amine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[4] A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.[6]

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Equilibrium Solubility Determination Workflow.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a standard and reliable method for quantifying the concentration of pyrimidine derivatives in solution.[7][8][9]

-

Standard Preparation: Prepare a stock solution of 4,6-dichloro-N-phenylpyrimidin-2-amine of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the λmax.

-

Column Temperature: 30 °C

-

-

Calibration: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.[10]

-

Sample Analysis: Inject the diluted solubility samples and record the peak areas.

-

Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. The solubility is then calculated by multiplying this concentration by the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4,6-dichloro-N-phenylpyrimidin-2-amine at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | >100 | >0.416 |

| Dimethylformamide (DMF) | 6.4 | >100 | >0.416 | |

| Acetonitrile | 5.8 | 15.2 | 0.063 | |

| Ketones | Acetone | 5.1 | 25.5 | 0.106 |

| Ethers | Tetrahydrofuran (THF) | 4.0 | 45.8 | 0.191 |

| Alcohols | Methanol | 5.1 | 8.9 | 0.037 |

| Ethanol | 4.3 | 5.1 | 0.021 | |

| Esters | Ethyl Acetate | 4.4 | 18.3 | 0.076 |

| Hydrocarbons | Toluene | 2.4 | 2.5 | 0.010 |

| Heptane | 0.1 | <0.1 | <0.0004 |

Note: The data in this table is illustrative and must be determined experimentally.

dot graph G { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Factors Influencing Compound Solubility.

Interpretation of Results:

The solubility data can be interpreted based on the principles outlined in Section 2. For instance, high solubility in polar aprotic solvents like DMF and DMSO is expected for many organic compounds. The moderate solubility in solvents like THF and acetone, and lower solubility in alcohols, can provide insights into the specific interactions between the solute and solvent molecules. The very low solubility in non-polar solvents like heptane confirms the overall polar nature of the compound.

Conclusion

This guide provides a robust framework for the experimental determination and analysis of the . By following the detailed protocols for the shake-flask method and HPLC-UV quantification, researchers can generate high-quality, reliable data. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing the use of this important chemical intermediate in synthetic and medicinal chemistry applications.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (2022). Template of 2-anilinopyrimidine derivatives. Retrieved from [Link]

-

PubMed. (2019). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from [Link]

-

ACS Publications. (2002). Measurement of Pyrimidine (6-4) Photoproducts in DNA by a Mild Acidic Hydrolysis-HPLC Fluorescence Detection Assay. Retrieved from [Link]

-

PubMed. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Retrieved from [Link]

-

ResearchGate. (n.d.). Parent compound of 2-anilinopyrimidine derivatives. Retrieved from [Link]

-

ResearchGate. (2019). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

-

MDPI. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

Hoffman Fine Chemicals. (n.d.). 4,6-Dichloro-N-phenylpyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide: Chemical Properties and Applications of 4,6-dichloro-N-phenylpyrimidin-2-amine

4,6-dichloro-N-phenylpyrimidin-2-amine (CAS No: 28230-48-0) is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Structurally, it features a pyrimidine core substituted with a phenylamino group at the C2 position and two reactive chlorine atoms at the C4 and C6 positions. This specific arrangement of functional groups makes it an exceptionally versatile building block, or scaffold, for the synthesis of a diverse array of more complex molecules.

Its primary significance lies in its role as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors.[2][3] The N-phenylpyrimidin-2-amine moiety is a well-established pharmacophore capable of forming critical hydrogen bond interactions within the ATP-binding site of numerous protein kinases.[4] The reactive chloro-substituents provide convenient handles for introducing additional functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive overview of its chemical properties, reactivity, and strategic applications for researchers and drug development professionals.

Physicochemical & Spectroscopic Profile

The fundamental properties of a compound are critical for its handling, characterization, and application in synthesis.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 28230-48-0 | [1] |

| Molecular Formula | C₁₀H₇Cl₂N₃ | [1] |

| Molecular Weight | 240.09 g/mol | [1][5] |

| Appearance | Solid (form and color may vary by purity) | [6] |

| Melting Point | 139-141.5 °C | [5] |

| Boiling Point | 258.9 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Low water solubility (7.9 µg/mL) | [5] |

| Storage | Store in a dry, dark place, sealed from moisture. | [6][7] |

Spectroscopic Signature Analysis

Spectroscopic analysis is essential for confirming the identity and purity of 4,6-dichloro-N-phenylpyrimidin-2-amine.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine proton. The protons on the phenyl ring would typically appear as multiplets in the δ 7.0-8.0 ppm range. The lone proton on the pyrimidine ring (at C5) would likely appear as a singlet further downfield. The N-H proton often presents as a broad singlet whose chemical shift is concentration-dependent, and its signal will disappear upon exchange with D₂O.[8]

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct resonances for each of the unique carbon atoms. The two chlorine-bearing carbons (C4 and C6) would be significantly downfield. The carbons of the phenyl ring and the pyrimidine ring will appear in the aromatic region (typically δ 110-165 ppm).

-

Infrared (IR) Spectroscopy : As a secondary aromatic amine, its IR spectrum is characterized by several key absorptions.[9][10]

-

A single, sharp N-H stretching band around 3350–3310 cm⁻¹.[9]

-

Strong C=N and C=C stretching absorptions from the pyrimidine and phenyl rings in the 1650-1500 cm⁻¹ region.

-

A strong C-N stretching band for the aromatic amine linkage between 1335-1250 cm⁻¹.[9]

-

C-Cl stretching bands typically appear in the fingerprint region below 800 cm⁻¹.

-

-

Mass Spectrometry (MS) : The mass spectrum provides definitive confirmation of the molecular weight and elemental composition. The key feature would be the molecular ion peak ([M]⁺) cluster around m/z 240. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl, resulting in peaks at M, M+2, and M+4.[11]

Synthesis and Chemical Reactivity

The synthetic utility of 4,6-dichloro-N-phenylpyrimidin-2-amine stems from the differential reactivity of its chloro-substituents.

Synthesis Pathway

The most direct synthesis involves the reaction of 2,4,6-trichloropyrimidine with one equivalent of aniline. The C2 position of 2,4,6-trichloropyrimidine is generally the most electrophilic, allowing for a regioselective initial substitution by the amine nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[12] This is the cornerstone of the molecule's utility as a scaffold. A wide range of nucleophiles, including primary and secondary amines, thiols, and alcohols (as alkoxides), can displace one or both chlorine atoms.[12][13]

This reactivity allows for the systematic construction of libraries of compounds for structure-activity relationship (SAR) studies. For instance, reaction with a diverse set of amines can introduce various side chains that can interact with different regions of a target protein's binding pocket.

Experimental Protocol: A Representative SNAr Reaction

This protocol details a typical procedure for the monosubstitution of 4,6-dichloro-N-phenylpyrimidin-2-amine with a secondary amine, such as morpholine. The rationale behind this common transformation is to introduce a polar, water-solubilizing group, a frequent strategy in drug design.

Objective: Synthesize 4-chloro-6-morpholino-N-phenylpyrimidin-2-amine.

Methodology:

-